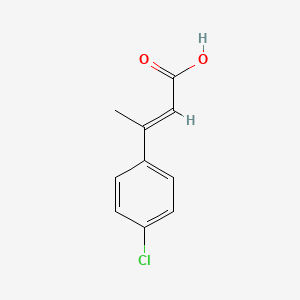

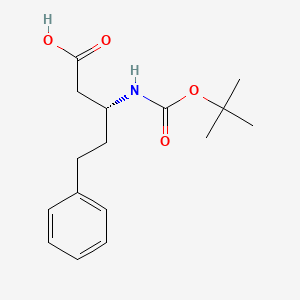

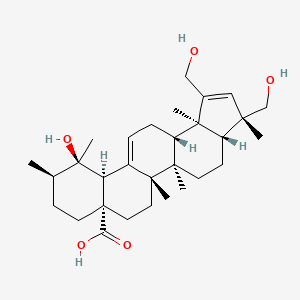

![molecular formula C15H11NO B3034813 dibenzo[b,f]azocin-6(5H)-one CAS No. 23112-88-1](/img/structure/B3034813.png)

dibenzo[b,f]azocin-6(5H)-one

Vue d'ensemble

Description

Dibenzo[b,f]azocin-6(5H)-one is a tricyclic compound that is part of a broader class of heterocyclic compounds with potential biological activity. The structure of dibenzo[b,f]azocin-6(5H)-one is characterized by a fused benzene and azocine ring system, which provides a scaffold for various chemical modifications and potential applications in drug design .

Synthesis Analysis

The synthesis of dibenzo[b,f]azocin-6(5H)-one derivatives has been explored through various methods. One approach involves the use of benzamides in a palladium-catalyzed homocoupling reaction, which proceeds via ortho-selective double C-H bond activation to produce dibenzo[c,e]azepine-5,7(6H)-diones . Another method includes the cyclization of α-(o-aminophenoxy)-o-toluic acid to synthesize dibenz[b,f][1,4]oxazocin derivatives . Additionally, the synthesis of unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones has been developed using isatoic anhydrides and 2-aminobenzoic acids as starting materials .

Molecular Structure Analysis

The molecular structure of dibenzo[b,f]azocin-6(5H)-one and its derivatives has been elucidated using various analytical techniques. For instance, the atropisomeric properties of dibenzo[b,d]azepin-6-ones have been studied, revealing high stereochemical stability and the ability to separate into distinct atropisomers . Crystal structures of certain dibenzo[b,f][1,5]diazocine derivatives have been obtained, providing insight into their three-dimensional conformation .

Chemical Reactions Analysis

Dibenzo[b,f]azocin-6(5H)-one derivatives undergo a range of chemical reactions that allow for further functionalization. For example, the introduction of a cyclopropane ring into the dibenzo[b,f]azepine system has been achieved through dichloromethylene transfer reactions . Additionally, the synthesis of 5H-dibenzo(b,f)azepine-5-carboxylic acid derivatives has been performed by reacting dibenzo(b,f)azepine-5-carbonyl chloride with various reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f]azocin-6(5H)-one derivatives are influenced by their molecular structure. The PMR spectral data suggest that the dibenzazocine ring system does not rotate freely at room temperature, indicating a degree of rigidity in the molecular framework . The conformational features of dibenzo[b,g][1,5]dithiocin oxides have been studied, revealing the existence of a single conformer for certain derivatives .

Applications De Recherche Scientifique

Synthesis and Biological Activity of Novel Analogues A study by Bieszczad et al. (2020) discusses the synthesis of novel, eight-membered lactam- and dilactam-based analogues of tricyclic drugs, including derivatives of 11,12-dihydrodibenzo[b,f]azocin-6(5H)-one. These compounds showed sub-micromolar concentrations activity toward the H1 receptor, indicating potential for therapeutic applications in areas such as antihistamines or antidepressants (Bieszczad et al., 2020).

Vibrational and Spectroscopic Investigations Muthu and Renuga (2013) conducted Fourier transform Raman and infrared spectra analysis of 5H-dibenzo[b,f]azepine-5-carboxamide, a compound used in the treatment of seizure disorders and neuropathic pain. The study offers insights into the compound's molecular structure, vibrational frequencies, and thermodynamic functions, crucial for understanding its pharmacological properties (Muthu & Renuga, 2013).

Effects on Vascular Cognitive Impairment Research by Kaur et al. (2019) on 10,11-dihydro-5H-dibenzo [b,f]azepine hydroxamates, which act as histone deacetylase inhibitors, indicates their potential influence on vascular cognitive impairment (VCI). One derivative in particular showed increased cerebral blood flow and attenuated cognitive impairment in in vivo studies, suggesting possible therapeutic uses in VCI treatment (Kaur et al., 2019).

Inhibition of Protein Kinase Activity Arnold and Guy (2006) developed a synthetic route for highly substituted dibenzo[b,f]azocines and evaluated their role as protein kinase inhibitors. They identified a specific derivative that inhibits protein kinase A activity, highlighting the potential for these compounds in developing new kinase inhibitors (Arnold & Guy, 2006).

Atropisomeric Properties and Stereochemical Stability Tabata et al. (2008) studied the atropisomeric properties of dibenzo[b,d]azepin-6-ones, closely related to dibenzo[b,f]azocin-6(5H)-one, revealing high stereochemical stability and potential applications in stereochemically sensitive environments (Tabata et al., 2008).

Synthesis of Highly Substituted Derivatives Research by Pala, Mantegani, and Zugna (1970) on the synthesis of new tricyclic systems like dibenz[c,f]azocine provided insights into the structural properties and formation mechanisms, contributing to the understanding of more complex derivatives like dibenzo[b,f]azocin-6(5H)-one (Pala, Mantegani, & Zugna, 1970).

Orientations Futures

The future directions for research on dibenzo[b,f]azocin-6(5H)-one could involve further exploration of its synthesis processes, chemical reactions, and potential applications in pharmaceuticals . Additionally, more research could be done to fully understand its mechanism of action and to explore its safety and hazards.

Propriétés

IUPAC Name |

(11Z)-5H-benzo[c][1]benzazocin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16-15/h1-10H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAIOEGZPDKFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C=C\C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

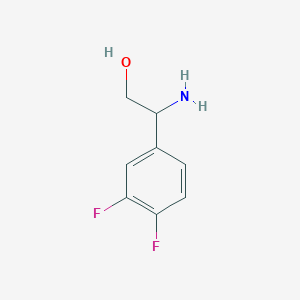

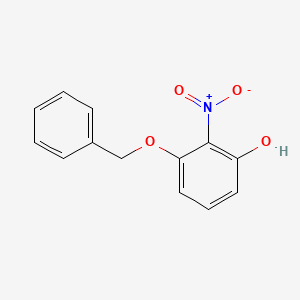

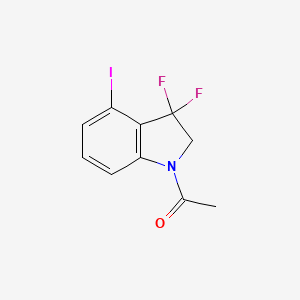

![3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3034733.png)

![3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B3034746.png)